Vinylcyclohexane

Catalog No.
S702444
CAS No.
695-12-5
M.F
C8H14
M. Wt
110.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vinylcyclohexane

CAS Number

695-12-5

Product Name

Vinylcyclohexane

IUPAC Name

ethenylcyclohexane

Molecular Formula

C8H14

Molecular Weight

110.2 g/mol

InChI

InChI=1S/C8H14/c1-2-8-6-4-3-5-7-8/h2,8H,1,3-7H2

InChI Key

LDLDYFCCDKENPD-UHFFFAOYSA-N

SMILES

C=CC1CCCCC1

Canonical SMILES

C=CC1CCCCC1

Copolymerization Studies

VCH can be used as a co-monomer in the process of copolymerization. Copolymerization is a chemical reaction where two different monomers join together to form a polymer chain. Researchers have studied the use of VCH in copolymers with other alkenes, such as ethene and propene, using metallocene catalysts activated by methylaluminoxane. This research helps scientists understand the factors that influence the properties of copolymers, which can have various applications in materials science and other fields [].

Vinylcyclohexane is a colorless liquid with the chemical formula C${8}$H${14}$. It features a double bond between one of the carbon atoms in the cyclohexane ring and an additional vinyl group, making it a member of the alkenes. The presence of the vinyl group enhances its reactivity, allowing it to participate in various

Vinylcyclohexane undergoes several notable reactions:

  • Polymerization: It can polymerize to form polyvinylcyclohexane, which is utilized in various materials.
  • Hydrogenation: The compound can react with hydrogen in the presence of catalysts to form cyclohexane.
  • Dichlorocyclopropanation: This reaction involves the addition of dichlorocyclopropane to vinylcyclohexane, which can be catalyzed by specific phase transfer catalysts .

The synthesis of vinylcyclohexane can be achieved through several methods:

  • Condensation Reaction: A method involves condensing cyclohexyl ketone with 2,4,6-triisopropylbenzenesulfonylhydrazide to form an intermediate, followed by further reactions involving inorganic bases to yield vinylcyclohexane. This method is noted for its simplicity and efficiency in product separation .
  • Diels-Alder Reaction: Vinylcyclohexene can also be produced through Diels-Alder reactions involving buta-1,3-diene .

Vinylcyclohexane has various applications across different fields:

  • Chemical Industry: It serves as a precursor for producing polymers and other chemical intermediates.
  • Material Science: The polymer derived from vinylcyclohexane has potential uses in creating durable materials.
  • Research: Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methods .

Research on interaction studies involving vinylcyclohexane often focuses on its reactivity with other chemical agents. For example, studies have shown that it can interact with phase transfer catalysts during dichlorocyclopropanation reactions, demonstrating its versatility in synthetic organic chemistry .

Vinylcyclohexane shares structural similarities with several other compounds. Here are some notable comparisons:

CompoundStructure TypeUnique Features
4-VinylcyclohexeneVinyl derivativeKnown carcinogen; used as a precursor for epoxy compounds .
CyclohexeneCyclic alkeneLacks a vinyl group; used as a solvent and intermediate in organic synthesis.
1,3-CyclohexadieneDieneMore reactive due to two double bonds; used in Diels-Alder reactions.

Vinylcyclohexane's uniqueness lies in its balance between stability and reactivity due to the presence of both cyclic and vinyl structures. This makes it particularly useful in synthetic applications while also posing challenges regarding safety and handling due to potential toxicity.

XLogP3

3.6

Boiling Point

128.0 °C

UNII

Q49PJ3TT00

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (16.67%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable

Flammable;Health Hazard

Other CAS

695-12-5

Wikipedia

Vinylcyclohexane

Dates

Modify: 2023-08-15
Saper et al. Nickel-catalysed anti-Markovnikov hydroarylation of unactivated alkenes with unactivated arenes facilitated by non-covalent interactions. Nature Chemistry, DOI: 10.1038/s41557-019-0409-4, published online 10 February 2020

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